3-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-3-(3,4-DIMETHOXYPHENYL)PROPANOIC ACID
Overview
Description
3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid is a complex organic compound with the molecular formula C17H17N3O6S2 . This compound features a benzothiadiazole moiety, a sulfonyl group, and a dimethoxyphenyl group, making it a molecule of interest in various scientific fields.
Preparation Methods
The synthesis of 3-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-3-(3,4-DIMETHOXYPHENYL)PROPANOIC ACID typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiadiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with sulfur and nitrous acid.
Introduction of the Sulfonyl Group: The benzothiadiazole is then reacted with chlorosulfonic acid to introduce the sulfonyl group.
Coupling with the Dimethoxyphenyl Group: The sulfonylated benzothiadiazole is then coupled with a dimethoxyphenyl derivative under suitable conditions to form the final product
Chemical Reactions Analysis
3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.
Industry: It can be used in the development of new materials with specific properties, such as enhanced conductivity or stability
Mechanism of Action
The mechanism of action of 3-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-3-(3,4-DIMETHOXYPHENYL)PROPANOIC ACID involves its interaction with specific molecular targets. The benzothiadiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, further enhancing its inhibitory effects .
Comparison with Similar Compounds
Similar compounds include:
3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-phenylpropanoic acid: This compound lacks the dimethoxy groups, which may affect its reactivity and interaction with biological targets.
[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]acetic acid: This compound has a simpler structure with an acetic acid moiety instead of the propanoic acid moiety, potentially altering its chemical properties and applications.
The unique combination of the benzothiadiazole, sulfonyl, and dimethoxyphenyl groups in 3-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-3-(3,4-DIMETHOXYPHENYL)PROPANOIC ACID makes it a versatile compound with diverse applications in scientific research.
Properties
IUPAC Name |
3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-3-(3,4-dimethoxyphenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6S2/c1-25-13-7-6-10(8-14(13)26-2)12(9-16(21)22)20-28(23,24)15-5-3-4-11-17(15)19-27-18-11/h3-8,12,20H,9H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGWBRHSXYJWQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)NS(=O)(=O)C2=CC=CC3=NSN=C32)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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